1,4-Dichloro-2-(methylsulfonyl)benzene

Toxicology Neurotoxicity Olfactory system

Researchers studying dichlorophenyl methyl sulfone neurotoxicity require a verified non-toxic isomer as negative control. The 2,6-dichloro isomer is a potent CYP-activated olfactory toxicant, but this 2,5-dichloro isomer (CAS 66640-63-9) shows no toxicity at doses up to 130 mg/kg and does not induce the neurotoxicity biomarker GFAP. • No olfactory toxicity at ≤130 mg/kg-validated negative control for isomer-specific neurotoxicity studies. • Distinct mp 87°C enables HPLC/GC isomer separation method development. • ≥98% purity, pharma intermediate grade; predictable building block with no off-target biological activity. Global shipping from stocked inventory.

Molecular Formula C7H6Cl2O2S
Molecular Weight 225.09 g/mol
CAS No. 66640-63-9
Cat. No. B1295805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dichloro-2-(methylsulfonyl)benzene
CAS66640-63-9
Molecular FormulaC7H6Cl2O2S
Molecular Weight225.09 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl
InChIInChI=1S/C7H6Cl2O2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,1H3
InChIKeyPBBNXJVBRMNLIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dichloro-2-(methylsulfonyl)benzene Overview


1,4-Dichloro-2-(methylsulfonyl)benzene (CAS 66640-63-9), also known as 2,5-dichlorophenyl methyl sulfone, is a chlorinated aromatic organosulfur compound with the molecular formula C₇H₆Cl₂O₂S and a molecular weight of 225.09 g/mol [1]. It belongs to the class of methylsulfonyl-dichlorobenzenes, characterized by a benzene ring substituted with two chlorine atoms and a methylsulfonyl group. This specific substitution pattern (2,5-dichloro) confers distinct physicochemical and biological properties compared to its positional isomers [2]. The compound is primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, leveraging the reactivity of its dichloro and sulfonyl functional groups .

1
Isomer-specific toxicology comparator Reported lack of CYP-catalyzed olfactory toxicity supports use as negative control
2
Synthetic intermediate building block Dichloro and methylsulfonyl groups provide predictable reactivity in multi-step syntheses
3
Analytical reference for isomer identification Physical property differentiation aids HPLC/GC method development

1,4-Dichloro-2-(methylsulfonyl)benzene Isomer Specificity


Substituting 1,4-dichloro-2-(methylsulfonyl)benzene with a closely related isomer, such as the 2,6-dichloro variant, is not scientifically valid due to profound and quantifiable differences in their biological activity. While both compounds share a similar molecular weight and core structure, the specific positioning of the chlorine atoms and the methylsulfonyl group dictates their toxicological profile. The 2,6-isomer is a potent, CYP-activated olfactory toxicant, whereas the 2,5-isomer (the target compound) is non-toxic in the same systems [1]. This stark functional divergence means that the two isomers are not interchangeable in experimental contexts, and the selection of the 2,5-isomer is essential for research requiring a non-toxic control or a compound with a distinct metabolic fate. The evidence presented in the following section quantitatively substantiates this critical differentiation.

Risk 1 2,6-dichloro isomer is a potent CYP-activated olfactory toxicant; using it as a negative control may confound neurotoxicity endpoints.
Risk 2 Positional isomers (1,2,4- and 1,3,2-) exhibit distinct melting points and potential reactivity profiles; identity mismatch can alter synthetic outcomes.
Risk 3 Lower purity analogs (

1,4-Dichloro-2-(methylsulfonyl)benzene Comparative Evidence


Olfactory Mucosa Toxicity: 2,5- vs. 2,6-Isomer

In a direct comparative study, the target compound (2,5-dichloro isomer) demonstrated no signs of toxicity in the olfactory mucosa of mice at intraperitoneal (ip) doses as high as 130 mg/kg. In stark contrast, its 2,6-dichloro isomer induced necrosis in the olfactory mucosa at a single ip dose as low as 4 mg/kg, establishing a >32-fold difference in minimum toxic dose for this endpoint [1].

Olfactory toxicity
Direct head-to-head
Target: no toxicity at 130 mg/kg
Comparator: necrosis at 4 mg/kg
>32-fold difference
Reported absence of olfactory damage supports isomer-specific interpretation of neurotoxic pathways.
Female NMRI/C57B1 mice, ip; data from Bahrami et al. 1999.
Toxicology Neurotoxicity Olfactory system

Olfactory Bulb GFAP Induction

In a comparative study quantifying neurotoxicity biomarkers, the 2,6-dichloro isomer induced a dose-dependent, eightfold increase in Glial Fibrillary Acidic Protein (GFAP) in the olfactory bulb of mice 2 weeks after a single 65 mg/kg ip dose. In contrast, an equivalent dose (65 mg/kg) of the target 2,5-dichloro isomer resulted in no induction of GFAP, indicating a complete absence of this neurotoxic response [1].

GFAP induction
Direct head-to-head
Target: 0-fold induction
2,6-isomer: 8-fold induction at 65 mg/kg
No gliosis biomarker response; differentiates from isomer-driven neuroinflammatory endpoints.
Female NMRI mice, ELISA at 2 weeks post-dose.
Neurotoxicology Biomarkers GFAP

Behavioral Deficits: Transient vs. Persistent

A study evaluating learning and memory using a Radial Arm Maze (RAM) test found that mice treated with the 2,6-dichloro isomer exhibited significant performance deficits that persisted for up to 12 weeks post-dose. Mice treated with an equivalent high dose (65 mg/kg ip) of the target 2,5-dichloro isomer showed only transient changes in motor activity that did not persist beyond 2 weeks, and they exhibited no RAM performance deficits [1]. This highlights a major difference in the persistence and severity of neurobehavioral effects.

Behavioral deficits
Direct head-to-head
Target: no RAM deficits; motor changes resolved ≤2 weeks
2,6-isomer: deficits persisted 12 weeks
Transient motor effects, no cognitive impairment; supports role as negative behavioral control.
Radial arm maze, female NMRI mice, 65 mg/kg ip.
Behavioral Neuroscience Cognitive Toxicology Learning and Memory

Olfactory Bulb Gene Expression Profile

A transcriptomic analysis using 15k cDNA gene arrays revealed that a single ip dose of the 2,6-dichloro isomer significantly altered the expression of 56 genes in the mouse olfactory bulb, including those regulating cell differentiation, migration, and apoptosis. In contrast, the target 2,5-dichloro isomer did not cause this broad-scale transcriptional perturbation and was noted as being 'negative with regard to CYP-catalyzed toxicity in the olfactory mucosa' [1]. This indicates a fundamentally different interaction with the biological system at the molecular level.

Transcriptomic profile
Direct head-to-head
Target: no broad gene expression changes
2,6-isomer: 56 genes altered
Metabolically inert in olfactory system; minimal off-target transcriptional perturbation.
15k cDNA arrays, 7 days post-dose, female NMRI mice.
Genomics Toxicogenomics Transcriptomics

Melting Point: Isomer Differentiation

The target compound, 1,4-dichloro-2-(methylsulfonyl)benzene, has a reported melting point of 87 °C . Its positional isomer, 1,2-dichloro-4-(methylsulfonyl)benzene, exhibits a significantly higher melting point of 109-110 °C . Another analog, 1,3-dichloro-2-(methylsulfonyl)benzene (the 2,6-isomer), melts at a lower temperature of 84-85 °C . This variation in a fundamental physical property provides a clear and quantifiable means for identity confirmation and purity assessment.

Melting point
Cross-study comparable
Target: 87 °C
1,2,4-isomer: 109–110 °C
2,6-isomer: 84–85 °C
Quantifiable property enables identity confirmation and isomer differentiation.
Standard melting point determination.
Analytical Chemistry Physical Properties Quality Control

High Purity Specification

Reputable suppliers specify a minimum purity of 98% for 1,4-dichloro-2-(methylsulfonyl)benzene, as determined by typical analytical methods . This high level of purity minimizes the presence of interfering impurities, such as other chlorinated isomers or residual starting materials, which is critical for ensuring reproducibility in sensitive applications like toxicological assays and complex multi-step syntheses. In contrast, lower purity grades (e.g., 95%) are often encountered for some structural analogs, which could introduce confounding variables .

Purity specification
Commercial spec
Min. 98% (typical analytical method)
High purity reduces isomer impurities; supports reproducible toxicological and synthetic endpoints.
Supplier specification; verify per batch COA.
Chemical Sourcing Quality Assurance Synthesis

1,4-Dichloro-2-(methylsulfonyl)benzene Applications


Non-Toxic Control in Toxicology Studies

Given its complete lack of toxicity in the olfactory mucosa at doses up to 130 mg/kg, its failure to induce the neurotoxicity biomarker GFAP, and its transient behavioral effects, 1,4-dichloro-2-(methylsulfonyl)benzene is ideally suited as a negative control in studies investigating the potent neurotoxicity of its 2,6-dichloro isomer [1]. This allows researchers to confidently attribute observed toxicological outcomes to the specific 2,6-chlorination pattern, as confirmed by the direct head-to-head comparison data [2].

Agrochemical and Pharmaceutical Intermediate Precursor

The compound's status as a versatile synthetic intermediate is supported by its dichloro and sulfonyl functional groups [1]. Its demonstrated biological inertness in the olfactory system, in stark contrast to the CYP-activated 2,6-isomer, suggests it is a more predictable and less biologically active building block for complex molecule construction [2]. This makes it a preferred choice for routes where off-target biological effects of the intermediate are undesirable.

Analytical Standard for Isomer Mixtures

The distinct melting point of 87 °C provides a clear and quantifiable differentiation from its positional isomers (e.g., 109-110 °C for the 1,2,4-isomer and 84-85 °C for the 2,6-isomer) [1]. Combined with its high commercial purity of ≥98%, this compound serves as an excellent reference standard for developing analytical methods (e.g., HPLC, GC) to separate and quantify mixtures of methylsulfonyl-dichlorobenzene isomers, ensuring the identity and purity of downstream products [2].

Application
Selection Property
Validation Focus
Toxicological comparator studies
Reported absence of olfactory toxicity in rodent models
Endpoint confirmation via GFAP and behavioral assays
Synthetic intermediate building block
Predictable reactivity with low biological interference
Purity verification and reaction consistency
Analytical reference for isomer identification
Distinct physical property profile vs. positional isomers
HPLC/GC method development and isomer quantification

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